molecular formula C25H20O6 B11251355 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,4-dimethoxybenzoate

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,4-dimethoxybenzoate

Cat. No.: B11251355
M. Wt: 416.4 g/mol
InChI Key: MRMAMOKVRYMHQN-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,4-dimethoxybenzoate is a complex organic compound that belongs to the class of coumarins and benzoates. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, combines the properties of both coumarins and benzoates, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,4-dimethoxybenzoate typically involves a multi-step process:

    Synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-ol: This intermediate can be synthesized through the Pechmann condensation reaction, where phenol reacts with ethyl acetoacetate in the presence of a Lewis acid catalyst like aluminum chloride.

    Esterification: The hydroxyl group of the intermediate is then esterified with 3,4-dimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be integrated to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound exhibits significant activity due to its coumarin core. It has been studied for its potential as an antimicrobial, antioxidant, and anticancer agent. The presence of the benzoate moiety enhances its biological activity, making it a promising candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic applications are being explored. Its ability to inhibit certain enzymes and interact with biological targets makes it a candidate for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The coumarin core can inhibit enzymes like topoisomerases and kinases, which are crucial for cell division and proliferation. The benzoate moiety can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. This dual action makes the compound effective in disrupting cellular processes and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-6-yl benzoate
  • 3-phenyl-2H-chromen-6-yl 3,4-dimethoxybenzoate
  • 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 3,4-dimethoxybenzoate

Uniqueness

Compared to similar compounds, 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,4-dimethoxybenzoate stands out due to its specific substitution pattern, which enhances its biological activity and chemical reactivity. The presence of both the coumarin and benzoate moieties in a single molecule provides a unique combination of properties that can be exploited for various applications.

Properties

Molecular Formula

C25H20O6

Molecular Weight

416.4 g/mol

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-6-yl) 3,4-dimethoxybenzoate

InChI

InChI=1S/C25H20O6/c1-15-19-14-18(30-24(26)17-9-11-21(28-2)22(13-17)29-3)10-12-20(19)31-25(27)23(15)16-7-5-4-6-8-16/h4-14H,1-3H3

InChI Key

MRMAMOKVRYMHQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4

Origin of Product

United States

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